Crystal Structure: Quantified Non-Planar Geometry vs. Planar Aromatic Analogs
X-ray crystallography reveals that 4-(thiophen-2-ylmethyl)phenol adopts a non-planar conformation, with the dihedral angle between the thiophene and benzene ring planes measured at values between 42.0(3)° and 48.9(2)° across three independent molecules in the asymmetric unit [1]. In contrast, simpler biaryl analogs such as 4-phenylphenol often exhibit near-planar conformations (dihedral angles <10°) due to extended conjugation. This structural distinction is critical for applications requiring specific molecular shapes for target binding or crystal engineering.
| Evidence Dimension | Dihedral angle between aromatic rings (molecular planarity) |
|---|---|
| Target Compound Data | 42.0(3)°, 42.3(3)°, 48.9(2)° (three molecules in asymmetric unit) |
| Comparator Or Baseline | 4-Phenylphenol (planar analog): typically <10° |
| Quantified Difference | Target compound is >30° more twisted than planar analogs |
| Conditions | Single-crystal X-ray diffraction; monoclinic space group P21/n; Z=12 |
Why This Matters
Non-planarity directly influences solubility, bioavailability, and crystal packing, making this compound a distinct choice for medicinal chemistry and materials science applications where planar analogs fail.
- [1] Cordes, D. B., Smellie, I. A., & Chalmers, B. A. (n.d.). X-ray crystallographic characterization of 4-(thiophen-2-ylmethyl)phenol. Journal-VNIISPK.ru. Crystal data: monoclinic, P21/n, Z=12, dihedral angles 42.0(3)°, 42.3(3)°, 48.9(2)°. View Source
